molecular formula C17H21F6N3O B11483296 3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-3-ylamino)propan-2-yl]propanamide

3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-3-ylamino)propan-2-yl]propanamide

Cat. No.: B11483296
M. Wt: 397.36 g/mol
InChI Key: CGWMVEDPPGKICC-UHFFFAOYSA-N
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Description

3-CYCLOHEXYL-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)AMINO]PROPAN-2-YL}PROPANAMIDE is a complex organic compound with a unique structure that includes a cyclohexyl group, a hexafluoroisopropyl group, and a pyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXYL-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)AMINO]PROPAN-2-YL}PROPANAMIDE typically involves multiple steps, starting with the preparation of the cyclohexyl and hexafluoroisopropyl intermediates. The key steps include:

    Formation of the Cyclohexyl Intermediate: This can be achieved through the hydrogenation of cyclohexene.

    Introduction of the Hexafluoroisopropyl Group: This step involves the reaction of hexafluoroacetone with an appropriate amine to form the hexafluoroisopropyl intermediate.

    Coupling with Pyridin-3-ylamine: The final step involves coupling the hexafluoroisopropyl intermediate with pyridin-3-ylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXYL-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)AMINO]PROPAN-2-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-CYCLOHEXYL-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)AMINO]PROPAN-2-YL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-CYCLOHEXYL-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)AMINO]PROPAN-2-YL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoroisopropyl group may enhance the compound’s binding affinity and specificity, while the pyridinylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOHEXYL-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)AMINO]PROPAN-2-YL}PROPANAMIDE is unique due to the presence of the hexafluoroisopropyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H21F6N3O

Molecular Weight

397.36 g/mol

IUPAC Name

3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-3-ylamino)propan-2-yl]propanamide

InChI

InChI=1S/C17H21F6N3O/c18-16(19,20)15(17(21,22)23,25-13-7-4-10-24-11-13)26-14(27)9-8-12-5-2-1-3-6-12/h4,7,10-12,25H,1-3,5-6,8-9H2,(H,26,27)

InChI Key

CGWMVEDPPGKICC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CN=CC=C2

Origin of Product

United States

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